molecular formula C28H24HgN10O2S2 B1251713 mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate CAS No. 95514-79-7

mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate

Cat. No.: B1251713
CAS No.: 95514-79-7
M. Wt: 797.3 g/mol
InChI Key: AFZNTSNTKGIGMS-KNDMSLPOSA-L
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Description

The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate is a coordination compound where mercury(II) ions are coordinated with ligands, often used in various scientific and industrial applications. Mercury, being a heavy metal, has significant implications in environmental and health contexts due to its toxicity. The this compound is particularly notable for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate typically involves the reaction of mercury(II) salts with suitable ligands under controlled conditions. For instance, a common method involves dissolving mercury(II) chloride in a solvent like methanol and then adding the ligand, such as 2-aminobenzonitrile, under microwave irradiation . This method is efficient and environmentally friendly, yielding a pale yellow complex characterized by various spectroscopic techniques.

Industrial Production Methods

Industrial production of the this compound often employs large-scale batch reactors where mercury(II) salts are reacted with ligands in the presence of solvents and catalysts. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The resulting complex is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving the this compound include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically conducted in solvents such as methanol or acetonitrile, under controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield mercury(I) complexes or elemental mercury, while substitution reactions produce new Hg(II) complexes with different ligands .

Mechanism of Action

The mechanism by which the mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate exerts its effects involves the coordination of mercury(II) ions with ligands, which can alter the electronic and structural properties of the complex. This coordination can affect the reactivity and stability of the complex, influencing its interactions with other molecules and ions . The molecular targets and pathways involved include binding to sulfhydryl groups in proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to other mercury(II) compounds, the this compound may exhibit enhanced stability, reactivity, and selectivity in various applications .

Properties

CAS No.

95514-79-7

Molecular Formula

C28H24HgN10O2S2

Molecular Weight

797.3 g/mol

IUPAC Name

mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate

InChI

InChI=1S/2C14H13N5OS.Hg/c2*20-13-7-2-1-5-11(13)9-16-18-14(21)19-17-10-12-6-3-4-8-15-12;/h2*1-10,20H,(H2,18,19,21);/q;;+2/p-2/b2*16-9+,17-10+;

InChI Key

AFZNTSNTKGIGMS-KNDMSLPOSA-L

SMILES

C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].[Hg+2]

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=N2)[O-].[Hg+2]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].[Hg+2]

Synonyms

1-salicylidene-5-(2-pyridylmethylidene)isothiocarbonohydrazide-mercury (II) complex
Hg(II)-PST complex

Origin of Product

United States

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